L-Histidine dihydrochloride

Catalog No.
S1917255
CAS No.
6027-02-7
M.F
C6H11Cl2N3O2
M. Wt
228.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Histidine dihydrochloride

CAS Number

6027-02-7

Product Name

L-Histidine dihydrochloride

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride

Molecular Formula

C6H11Cl2N3O2

Molecular Weight

228.07 g/mol

InChI

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H/t5-;;/m0../s1

InChI Key

XEJCDBUNISUVGZ-XRIGFGBMSA-N

SMILES

C1=C(NC=N1)CC(C(=O)O)N.Cl.Cl

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.Cl.Cl

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl.Cl

Cell Culture and Protein/Peptide Synthesis

  • L-His.HCl2 is a crucial building block for protein and peptide synthesis []. Researchers incorporate it into cell culture media to support cell growth and protein production by the cultured cells.
  • Its high solubility allows for precise control over the concentration of histidine available to the cells, which can be essential for studying specific protein functions or pathways.

Studying Cell Signaling and Gene Expression

  • L-His.HCl2 can be used as a research tool to investigate cellular signaling pathways. Histidine residues within proteins often act as important regulatory points due to their ability to accept or donate protons. L-His.HCl2 can be used to manipulate the protonation state of these residues, potentially affecting protein function and downstream signaling cascades [].
  • Similarly, researchers can utilize L-His.HCl2 to study how changes in cellular pH impact gene expression. L-Histidine itself is involved in maintaining cellular pH homeostasis, so manipulating its availability can provide insights into gene regulation mechanisms.

Development of Nonlinear Optical Materials

  • Research has explored the potential of L-histidine hydrochloride crystals (including L-His.HCl2) for applications in nonlinear optics [, ]. These materials exhibit properties that allow them to manipulate light in unique ways, making them valuable for various technological applications.
  • Studies suggest that L-histidine hydrochloride crystals possess characteristics favorable for terahertz wave generation and manipulation, which could have applications in spectroscopy and imaging.

L-Histidine dihydrochloride is the dihydrochloride salt of L-histidine, an essential amino acid characterized by its imidazole side chain. The molecular formula for L-histidine dihydrochloride is C6H10Cl2N3O2C_6H_{10}Cl_2N_3O_2, and it has a molar mass of approximately 209.6 g/mol when considering the monohydrate form. This compound is highly soluble in water, making it particularly useful in various biological and pharmaceutical applications .

L-Histidine itself plays a critical role in protein synthesis and is involved in numerous metabolic processes. It serves as a precursor for the synthesis of histamine, an important neurotransmitter, and is also a component of hemoglobin, facilitating oxygen transport in the blood. The dihydrochloride form enhances its stability and solubility, which is advantageous for pharmaceutical formulations .

The mechanism of action of L-histidine dihydrochloride depends on the specific application. Here are two potential scenarios:

  • As a Cell Culture Supplement: L-histidine dihydrochloride can be added to cell culture media as a source of L-histidine, an essential amino acid required for protein synthesis and cell growth.
  • As a Research Tool: The imidazole ring of L-histidine dihydrochloride can act as a buffer, helping maintain a constant pH in biological experiments due to its ability to accept or donate protons [].

L-histidine dihydrochloride is generally considered a safe compound []. However, some potential hazards to consider include:

  • Skin and Eye Irritation: Direct contact with the skin or eyes may cause irritation [].
  • Inhalation Hazards: Inhalation of dust particles may irritate the respiratory tract [].

Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling L-histidine dihydrochloride.
  • Wash hands thoroughly after handling the compound.
  • Work in a well-ventilated area.
  • Dispose of waste according to local regulations.
Involving imidazole derivatives.
  • Biotechnological Methods: Microbial fermentation processes can be employed to produce L-histidine using specific strains of bacteria or yeast that can metabolize glucose or other substrates into amino acids.
  • Salt Formation: The dihydrochloride form is produced by neutralizing L-histidine with hydrochloric acid under controlled conditions to ensure complete conversion to the salt form .
  • Studies have shown that L-histidine dihydrochloride interacts with various biological molecules:

    • Protein Interactions: It enhances the stability of proteins by forming non-covalent interactions that prevent aggregation.
    • Metal Ion Interactions: Its ability to chelate metal ions has been studied extensively to understand its protective role against metal-induced toxicity and oxidative stress .
    • Enzyme Activity Modulation: Research indicates that L-histidine can influence enzyme activity by affecting substrate binding through its buffering capacity and pH stabilization properties .

    L-Histidine dihydrochloride shares similarities with other amino acids and their salts but possesses unique characteristics:

    Compound NameMolecular FormulaUnique Features
    L-HistidineC6H9N3O2C_6H_9N_3O_2Essential amino acid; precursor to histamine
    L-LysineC6H14N2O2C_6H_{14}N_2O_2Basic amino acid; involved in protein synthesis
    L-ArginineC6H14N4O2C_6H_{14}N_4O_2Precursor for nitric oxide; important for blood flow
    GlycineC2H5NO2C_2H_5NO_2Simplest amino acid; involved in neurotransmission
    L-CysteineC3H7NO2SC_3H_7NO_2SContains sulfur; important for protein structure

    L-Histidine dihydrochloride is unique due to its imidazole side chain, which provides specific buffering capabilities and metal-chelating properties not found in other amino acids listed above. Its role as a stabilizer in pharmaceutical formulations further distinguishes it from similar compounds.

    L-Histidine dihydrochloride represents a significant compound in organic synthesis with diverse applications in chemical research and production [1]. The multi-step synthesis routes utilizing boronic acid precursors have emerged as efficient pathways for producing this compound with high purity and yield [2]. These synthetic routes typically involve several key transformations that allow for the controlled introduction of functional groups while maintaining stereochemical integrity [3].

    One prominent synthetic approach begins with the preparation of boronic acid analogs of amino acids, which serve as versatile intermediates in the synthesis of L-Histidine dihydrochloride [2]. This methodology involves introducing side chains as electrophiles, which is particularly advantageous for side chains prone to elimination or unwanted enolate formation [2]. The process typically begins with the reaction of stabilized anions of (phenylthio)methane boronate with appropriate electrophiles to yield substituted boronates [2] [4].

    The synthetic pathway proceeds through several distinct stages:

    • Formation of boronic acid intermediates through reaction of boronic acid precursors with appropriate coupling partners [5]
    • Conversion of the substituted (phenylthio)methane boronate to the corresponding sulfonium ion [2]
    • Displacement with iodide to form α-iodo derivatives [2]
    • Transformation to the amine functionality through conventional methods [2] [4]

    A notable example of this approach involves the synthesis of 2'-13C-L-Histidine, which can be adapted for the production of L-Histidine dihydrochloride [6]. This synthetic scheme allows access to any isotopomer of L-Histidine and many other biologically important imidazole derivatives [6]. The O'Donnell asymmetric amino acid synthesis is employed in this route, allowing for mild reaction conditions and simple workup procedures [6].

    Table 1: Key Intermediates in Boronic Acid-Based Synthesis of L-Histidine Dihydrochloride

    Intermediate CompoundReaction ConditionsYield (%)Key Transformation
    Boronic acid analogRoom temperature, THF85-90Side chain introduction
    Sulfonium intermediateMethyl iodide treatment75-80Activation for displacement
    α-Iodo derivativeIodide displacement70-75Preparation for amination
    Protected L-HistidineConventional amination65-70Introduction of amine functionality
    L-Histidine dihydrochlorideHCl treatment80-85Salt formation

    The final conversion to L-Histidine dihydrochloride typically involves treatment with hydrochloric acid under controlled conditions to ensure complete salt formation without degradation of the amino acid structure [7] [8]. This multi-step approach, while complex, offers significant advantages in terms of stereochemical control and functional group tolerance [3] [5].

    Palladium-Catalyzed Hydrogenation Processes

    Palladium-catalyzed hydrogenation represents a critical methodology in the synthesis of L-Histidine dihydrochloride, offering efficient and selective transformation pathways [1] [9]. These processes typically employ palladium catalysts to facilitate hydrogenation reactions under mild conditions, resulting in high yields and stereoselectivity [10].

    The palladium-catalyzed hydrogenation in L-Histidine dihydrochloride synthesis often involves the reduction of protected L-Histidine derivatives [1]. A representative procedure involves dissolving tert-butyl-3-(1-benzyl-1H-imidazol-5-yl)-2-(diphenylmethyleneamino)propanoate in a mixture of cyclohexene and methanol, followed by the addition of palladium black [1]. The mixture is then refluxed until complete conversion is achieved, which may take several days [1]. During this process, additional palladium catalyst may be added to ensure complete reaction [1].

    Recent advancements in palladium catalysis have focused on enhancing the dispersion and stabilization of palladium nanoparticles to improve catalytic efficiency [10]. Research has demonstrated that histidine itself can facilitate the dispersion of palladium(II) into finer nanoscale particles (approximately 2 nm) uniformly distributed on support materials, compared to larger clusters (approximately 5 nm) observed without histidine [10]. This finding has significant implications for the optimization of palladium-catalyzed processes in L-Histidine dihydrochloride production [10].

    The mechanism of palladium-catalyzed hydrogenation in this context typically involves:

    • Coordination of the substrate to the palladium catalyst surface [10] [11]
    • Activation of hydrogen at the metal center [11]
    • Stepwise transfer of hydrogen to the substrate [11]
    • Desorption of the hydrogenated product from the catalyst surface [10] [11]

    The efficiency of these processes can be significantly enhanced through careful control of reaction parameters, including temperature, pressure, catalyst loading, and solvent selection [10] [11]. For instance, the use of protic solvents like methanol can facilitate hydrogen transfer and improve reaction rates [1] [11].

    Table 2: Palladium Catalyst Systems for L-Histidine Dihydrochloride Synthesis

    Catalyst SystemReaction ConditionsHydrogen SourceConversion (%)Selectivity (%)
    Pd blackCyclohexene/methanol, refluxCyclohexene (transfer)84.5>99
    Pd/C (10%)Methanol, room temperature, H₂Molecular hydrogen90-95>98
    Pd nanoparticlesWater, 25°C, H₂Molecular hydrogen95-98>99
    Pd-histidine complexWater, 25-50°C, H₂Molecular hydrogen>98>99

    The controlled hydrogenation process is particularly important for maintaining the stereochemical integrity of the L-Histidine structure during the synthesis of its dihydrochloride salt [1] [9]. The palladium-catalyzed approach offers advantages over alternative methods, including milder reaction conditions, higher selectivity, and reduced formation of byproducts [9] [11].

    Crystallization Techniques for Hydrate Formation Control

    Crystallization represents a critical step in the production of L-Histidine dihydrochloride, particularly for controlling hydrate formation and ensuring product quality [12] [13]. The crystallization behavior of L-Histidine and its salts exhibits complex polymorphism, with multiple crystal forms possible depending on the crystallization conditions [12] [14].

    L-Histidine dihydrochloride can crystallize in various hydrated forms, and controlling the hydration state is essential for maintaining product stability and consistency [13] [15]. Research has demonstrated that L-Histidine hydrochloride can form monohydrate crystals under specific crystallization conditions, with the water molecules forming an uninterrupted hydrogen-bonded chain running through the crystal structure [14] [15].

    The crystallization of L-Histidine dihydrochloride typically employs slow evaporation techniques to obtain high-quality crystals [15]. In a representative procedure, L-Histidine and hydrochloric acid are taken in equimolar ratio in double-distilled water to prepare a saturated solution [15]. The solution is stirred well at room temperature using a temperature-controlled magnetic stirrer to yield a homogenous mixture [15]. After filtration, the solution is allowed to evaporate at room temperature, producing optically clear crystals within approximately 30 days [15].

    Several factors influence the crystallization behavior and hydrate formation of L-Histidine dihydrochloride:

    • Solution pH and concentration of hydrochloric acid [13] [14]
    • Temperature and evaporation rate during crystallization [15]
    • Presence of additives or impurities in the solution [12] [16]
    • Solvent composition and water activity [17] [18]

    Recent studies have explored the use of additives to control polymorphism and hydrate formation in amino acid crystals [12] [16]. For instance, certain additives can selectively promote the crystallization of specific polymorphs by influencing the relative stability of characteristic dimers in solution [12]. This approach offers potential for controlling the hydration state of L-Histidine dihydrochloride during crystallization [12] [16].

    Table 3: Crystallization Conditions and Resulting Hydrate Forms of L-Histidine Dihydrochloride

    Crystallization MethodSolvent SystemTemperature (°C)Evaporation RateResulting Hydrate FormCrystal Morphology
    Slow evaporationWater25SlowMonohydratePrismatic
    Slow coolingWater/methanol25 to 5N/ADihydratePlate-like
    Vapor diffusionWater/acetone20ModerateAnhydrousNeedle-like
    Seeded crystallizationWater30ControlledMonohydrateBlock-shaped

    The control of hydrate formation is particularly important for ensuring batch-to-batch consistency in pharmaceutical-grade L-Histidine dihydrochloride [14] [18]. Hydrates can exhibit different physicochemical properties, including solubility, stability, and bioavailability, making hydrate control essential for maintaining product quality [18] [15].

    Purification Strategies and Impurity Profiling

    Effective purification strategies and comprehensive impurity profiling are essential for producing high-quality L-Histidine dihydrochloride suitable for various applications [19] [20]. The purification process must address potential impurities arising from synthetic routes, starting materials, and degradation pathways [19] [21].

    Impurity profiling of L-Histidine and its derivatives has identified several potential contaminants, including amino acids (arginine, lysine, asparagine, aspartic acid, alanine, and glycine) and non-amino acid impurities (histamine, histidinol, 4-imidazoleacrylic acid, 4-imidazoleacetic acid, β-imidazolelactic acid, and urea) [19]. These impurities can originate from manufacturing processes or degradation reactions and must be controlled to ensure product quality [19] [21].

    Several purification strategies have been developed for L-Histidine dihydrochloride:

    • Recrystallization from appropriate solvent systems [22] [23]
    • Chromatographic purification using ion-exchange or HILIC methods [19] [20]
    • Electrodialysis for salt removal and purification [23]
    • Activated carbon treatment for decolorization and removal of organic impurities [22] [20]

    A representative purification procedure involves dissolving crude L-Histidine dihydrochloride in an appropriate solvent, such as methanol or acetone solution, followed by recrystallization [22] [23]. The process may include multiple crystallization steps, decolorization with activated carbon, and final drying under controlled conditions [22] [24].

    Advanced analytical methods have been developed for impurity profiling of L-Histidine dihydrochloride, including HILIC-MS (Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry) [19]. This approach allows for the detection and quantification of impurities at low concentrations, providing a comprehensive impurity profile for quality control purposes [19] [21].

    Table 4: Common Impurities in L-Histidine Dihydrochloride and Their Control Strategies

    Impurity TypeSpecific ImpuritiesDetection MethodControl StrategyAcceptance Limit
    Amino acid impuritiesArginine, lysine, asparagine, aspartic acidHILIC-MSOptimized synthesis, recrystallization≤0.1% individual
    Process-related impuritiesHistamine, histidinolHILIC-MSControlled reaction conditions≤0.1% individual
    Degradation products4-imidazoleacrylic acid, 4-imidazoleacetic acidHILIC-MSStorage conditions, stabilization≤0.1% individual
    Inorganic impuritiesMetal ions, chloride excessICP-MS, ion chromatographyIon exchange, recrystallization≤0.05% total

    The purification process for L-Histidine dihydrochloride must be carefully optimized to achieve high purity while maintaining good yield [20] [24]. Industrial preparation methods often employ a combination of purification techniques to ensure that the final product meets stringent quality requirements [24] [23]. For instance, a typical industrial process might include initial purification by recrystallization, followed by decolorization with activated carbon and final crystallization under controlled conditions to obtain the desired hydrate form [24] [23].

    Sequence

    H

    Other CAS

    6027-02-7

    Dates

    Modify: 2023-08-16

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